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Introduction

Drosomycin is a 44-residue, cysteine-rich antifungal peptide originally isolated from
Drosophila melanogaster.[1][2] It is a key component of the fruit fly's innate immune system,
primarily regulated by the Toll signaling pathway, and exhibits potent activity against various
filamentous fungi.[1][3][4] The therapeutic potential of Drosomycin as a novel antifungal agent
has garnered significant interest. However, obtaining sufficient quantities of the peptide from its
natural source is impractical for research and drug development purposes.

Recombinant protein expression systems offer a viable alternative for large-scale production of
Drosomycin. Among the various available hosts, the methylotrophic yeast Pichia pastoris has
emerged as a highly successful and efficient system for the production of heterologous
proteins, including antimicrobial peptides.[5][6][7] P. pastoris offers several advantages, such
as high-level protein expression, the capability for post-translational modifications, and
secretion of the recombinant protein into the culture medium, which simplifies downstream
purification.[5][8]

This application note provides a detailed protocol for the high-level expression of recombinant
Drosomycin in Pichia pastoris and its subsequent purification. The methodologies described
herein are based on established protocols for the expression of other cysteine-rich
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antimicrobial peptides in yeast and are intended to serve as a comprehensive guide for
researchers.

Data Presentation

The following tables summarize illustrative quantitative data for the expression and purification
of a recombinant cysteine-rich antimicrobial peptide (Snakin-1) in Pichia pastoris, which can be
considered as a reference for what might be expected for Drosomycin.

Table 1: lllustrative Expression Levels of Recombinant Antimicrobial Peptides in Pichia pastoris

Antimicrobial

. Expression System Expression Level Reference
Peptide
Snakin-1 Pichia pastoris ~40 mg/L [9][10]
Bovine Lactoferrin Pichia pastoris 3.590/L [11]

Table 2: lllustrative Purification Summary for a Recombinant Cysteine-Rich Antimicrobial
Peptide (Snakin-1) from Pichia pastoris Culture Supernatant

o Total Total Specific o
Purification . . . . Purification
Protein Activity Activity Yield (%)
Step . . Fold
(mg) (Units) (Units/mg)
Culture
1500 15000 10 100 1
Supernatant
Cation
60 12000 200 80 20
Exchange
RP-HPLC 40 11200 280 74.7 28

Note: The data presented in these tables are for illustrative purposes based on the expression
and purification of other recombinant antimicrobial peptides in Pichia pastoris and may not be
directly representative of the results for Drosomycin.

Experimental Protocols
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Plasmid Construction and Yeast Transformation

The gene encoding the mature Drosomycin peptide is synthesized with codon optimization for
Pichia pastoris and cloned into a suitable expression vector, such as pPICZaA, which contains
the a-factor secretion signal for directing the expressed protein into the culture medium.

Materials:

e pPICZoA vector

e Synthetic Drosomycin gene

e Restriction enzymes

e T4 DNA Ligase

e E. coli competent cells (e.g., DH5a)
 Pichia pastoris competent cells (e.g., X-33)
e YPD medium

e Zeocin™

Protocol:

Digest the pPICZaA vector and the synthetic Drosomycin gene with the appropriate
restriction enzymes.

 Ligate the digested Drosomycin gene into the linearized pPICZaA vector using T4 DNA
Ligase.

o Transform the ligation mixture into competent E. coli cells and select for transformants on
Low Salt LB agar plates containing Zeocin™,

* Isolate the recombinant plasmid from a positive E. coli colony and confirm the correct
insertion by restriction analysis and DNA sequencing.
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 Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration
into the P. pastoris genome.

o Transform the linearized plasmid into competent P. pastoris cells by electroporation.

» Plate the transformed yeast cells on YPDS plates containing Zeocin™ and incubate at 30°C
for 2-4 days until colonies appear.

High-Level Expression of Drosomycin

Positive P. pastoris transformants are screened for Drosomycin expression. A high-yielding
clone is then selected for large-scale expression in a fermenter.

Materials:

e BMGY (Buffered Glycerol-complex Medium)
« BMMY (Buffered Methanol-complex Medium)
e Methanol

Protocol:

Inoculate a single colony of a positive P. pastoris transformant into 50 mL of BMGY medium
in a 250 mL baffled flask.

o Grow the culture at 30°C in a shaking incubator (250-300 rpm) until the optical density at 600
nm (ODG600) reaches 2-6.

e To induce expression, harvest the cells by centrifugation at 1,500 x g for 5 minutes at room
temperature.

o Discard the supernatant and resuspend the cell pellet in BMMY medium to an OD600 of 1.0
ina 1L baffled flask.

¢ Add methanol to a final concentration of 0.5% (v/v) to induce expression.

o Continue to incubate the culture at 30°C with vigorous shaking.
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e Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours for
72-96 hours.

e Harvest the culture supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C. The
supernatant contains the secreted recombinant Drosomycin.

Purification of Recombinant Drosomycin

A two-step chromatography procedure is employed to purify Drosomycin from the culture
supernatant.

Materials:

» Cation exchange chromatography column

¢ Reverse-phase high-performance liquid chromatography (RP-HPLC) column
e Binding and elution buffers for each chromatography step

Protocol:

Step 1: Cation Exchange Chromatography

Equilibrate the cation exchange column with a low-salt binding buffer.

o Load the culture supernatant onto the equilibrated column.

e Wash the column with the binding buffer to remove unbound proteins.

» Elute the bound Drosomycin with a linear gradient of increasing salt concentration.

e Collect fractions and analyze for the presence of Drosomycin by SDS-PAGE and antifungal
activity assays.

e Pool the fractions containing pure Drosomycin.
Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

o Further purify the pooled fractions from the cation exchange step by RP-HPLC.
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o Equilibrate the RP-HPLC column with a suitable aqueous buffer (e.g., 0.1% trifluoroacetic
acid in water).

e Load the sample onto the column.

» Elute Drosomycin with a gradient of increasing organic solvent concentration (e.g.,
acetonitrile in 0.1% trifluoroacetic acid).

» Monitor the elution profile at 280 nm and collect the peak corresponding to Drosomycin.

» Lyophilize the purified Drosomycin and store at -20°C.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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